

Spectroscopic Profile of 6-Chloropyrazine-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloropyrazine-2-carbaldehyde

Cat. No.: B1280605

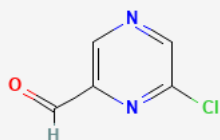
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Chloropyrazine-2-carbaldehyde**. Due to the limited availability of specific experimental data in public databases, this guide presents a combination of predicted values and data from analogous compounds to offer a robust profile for this molecule. The information herein is intended to support research and development activities by providing key spectroscopic characteristics and methodologies.

Molecular Structure and Properties

- IUPAC Name: **6-chloropyrazine-2-carbaldehyde**
- Synonyms: 5-Chloropyrazine-2-carbaldehyde
- CAS Number: 874114-34-8
- Molecular Formula: $C_5H_3ClN_2O$
- Molecular Weight: 142.54 g/mol



- Structure:

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for **6-Chloropyrazine-2-carbaldehyde** based on analysis of similar chemical structures and computational predictions.

¹H NMR Spectroscopy Data (Predicted)

- Solvent: CDCl₃
- Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
|--------------------------|--------------|----------------|
| ~9.9 - 10.1 | Singlet (s) | Aldehyde (CHO) |
| ~8.8 - 9.0 | Singlet (s) | Pyrazine H |
| ~8.6 - 8.8 | Singlet (s) | Pyrazine H |

¹³C NMR Spectroscopy Data (Predicted)

- Solvent: CDCl₃
- Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |
|-----------------------------------|-------------------------|
| ~190 - 195 | Aldehyde Carbonyl (C=O) |
| ~150 - 155 | Pyrazine Carbon (C-Cl) |
| ~145 - 150 | Pyrazine Carbon |
| ~140 - 145 | Pyrazine Carbon |
| ~135 - 140 | Pyrazine Carbon |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|--------------------------------------|
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi Doublet) |
| ~1710 - 1690 | Strong | Carbonyl (C=O) Stretch |
| ~1600 - 1450 | Medium | Pyrazine Ring C=C and C=N Stretch |
| ~1100 - 1000 | Medium | C-Cl Stretch |

Mass Spectrometry (MS) Data (Predicted)

- Ionization Mode: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
|----------------------------|--------------------|---|
| 142/144 | High | Molecular Ion $[M]^+$ (with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes) |
| 113/115 | Medium | $[M-\text{CHO}]^+$ |
| 85 | Medium | $[M-\text{CHO}-\text{Cl}]^+$ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **6-Chloropyrazine-2-carbaldehyde** are not readily available. However, the following general methodologies are standard for compounds of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Chloropyrazine-2-carbaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

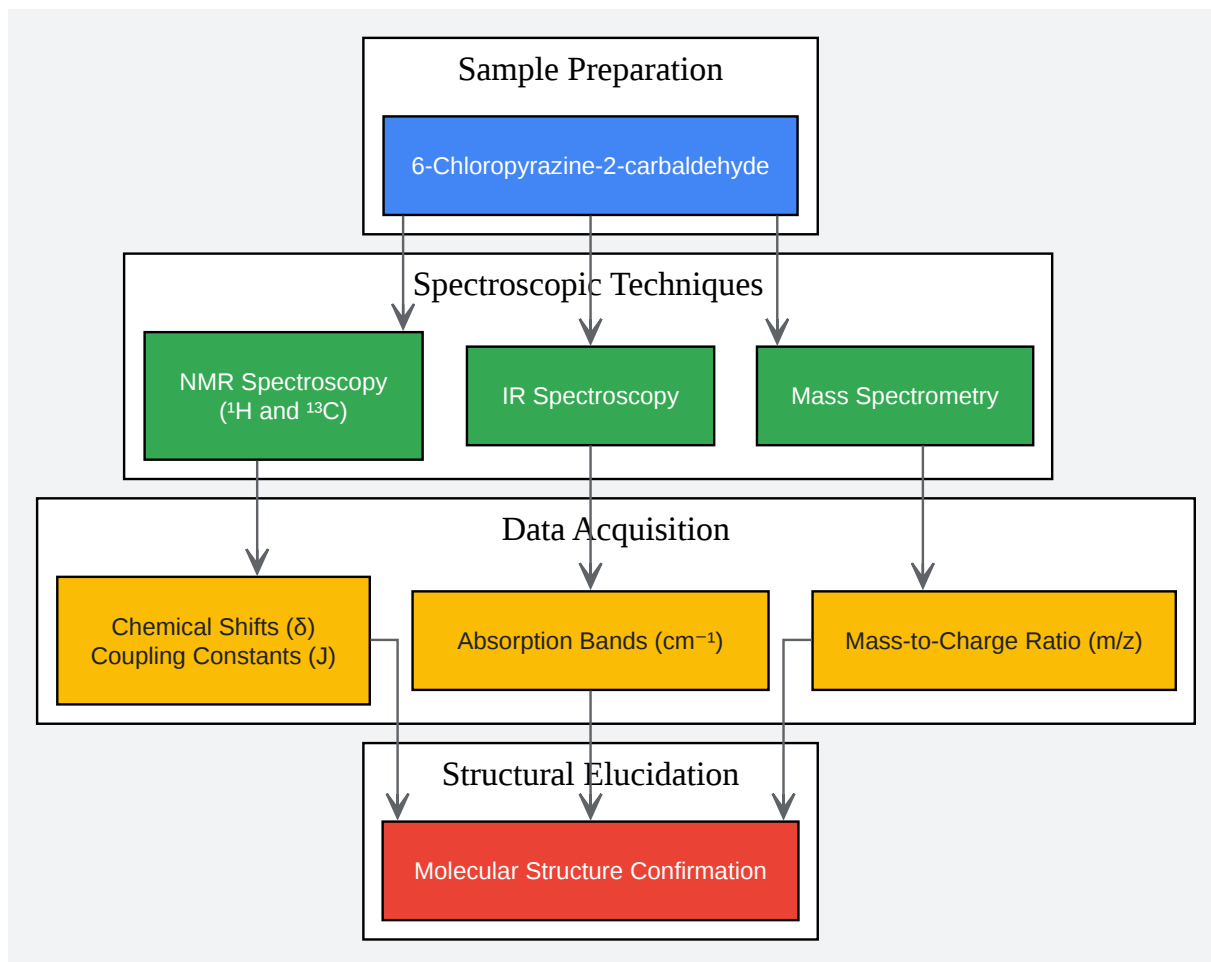
- Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample holder.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- Data Acquisition:
 - EI Mode: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-400.
 - ESI Mode: Optimize spray and capillary voltages for the specific instrument. Acquire data in both positive and negative ion modes.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of **6-Chloropyrazine-2-carbaldehyde**.



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Spectroscopic Analysis Workflow

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